molecular formula C₁₉H₂₄O₂ B1142822 4-Methylestrone CAS No. 68969-90-4

4-Methylestrone

Cat. No.: B1142822
CAS No.: 68969-90-4
M. Wt: 284.39
InChI Key:
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Description

4-Methylestrone is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the addition of a methyl group at the fourth position of the estrone molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylestrone typically involves the methylation of estrone. One common method is the Friedel-Crafts alkylation, where estrone is reacted with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methylestrone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-estrone-3,17-dione.

    Reduction: Reduction of this compound can yield 4-methyl-estradiol.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 4-Methyl-estrone-3,17-dione.

    Reduction: 4-Methyl-estradiol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methylestrone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Methylestrone involves its interaction with estrogen receptors. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in the regulation of reproductive and metabolic functions.

Comparison with Similar Compounds

    Estrone: The parent compound of 4-Methylestrone, lacking the methyl group at the fourth position.

    Estradiol: A potent estrogen with hydroxyl groups at the third and seventeenth positions.

    Estriol: Another estrogen with hydroxyl groups at the third, sixteenth, and seventeenth positions.

Uniqueness of this compound: The presence of the methyl group at the fourth position distinguishes this compound from its analogs. This modification alters its binding affinity to estrogen receptors and its metabolic stability, making it a valuable compound for specific research and therapeutic applications.

Properties

CAS No.

68969-90-4

Molecular Formula

C₁₉H₂₄O₂

Molecular Weight

284.39

Synonyms

3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?

A1: The paper describes a novel and efficient synthesis of this compound using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of this compound and other C-4 modified estrogens.

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